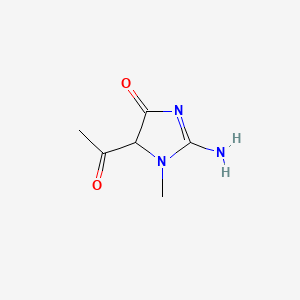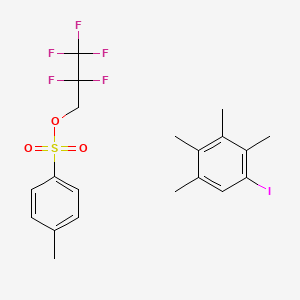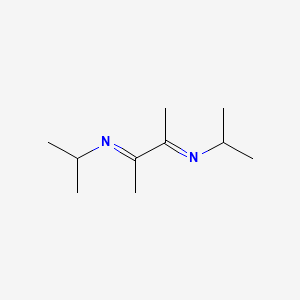
(2,3-dihydro-1H-inden-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dihydro-1H-inden-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dihydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-inden-4-yl)boronic acid typically involves the hydroboration of 2,3-dihydro-1H-indene. This process can be carried out using borane reagents such as borane-tetrahydrofuran complex (BH3-THF) or diborane (B2H6) under controlled conditions . The reaction is usually performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-inden-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(2,3-dihydro-1H-inden-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzymes or the modulation of biological pathways . This interaction is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-2,3-dihydro-1H-inden-4-yl)boronic acid: Similar structure with a methoxy group at the 5-position.
2-Indanylboronic acid: Another boronic acid derivative with a similar indanyl structure.
Uniqueness
(2,3-dihydro-1H-inden-4-yl)boronic acid is unique due to its specific dihydroindenyl structure, which imparts distinct reactivity and potential applications compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its potential for biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
915411-11-9 |
|---|---|
Molecular Formula |
C9H11BO2 |
Molecular Weight |
162.00 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-4-ylboronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,11-12H,1,3,5H2 |
InChI Key |
ABYJZHMGXFXESQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCCC2=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


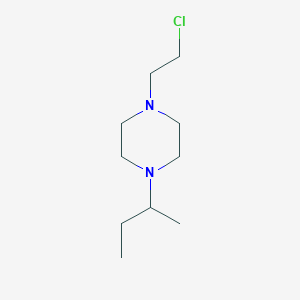
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
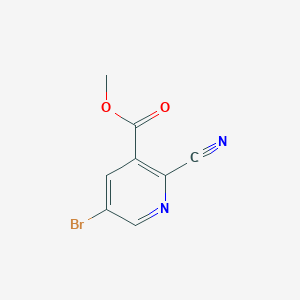
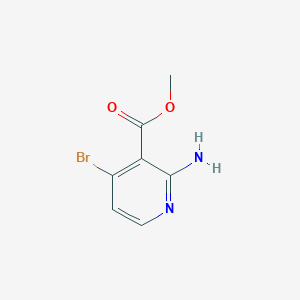
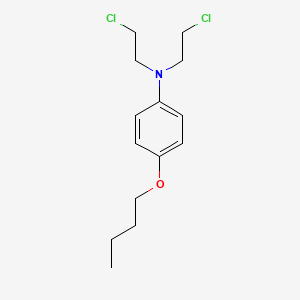
![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
![4-Hydroxy-1,2-dimethyl-1H-benzo[d]imidazol-7(7aH)-one](/img/structure/B12819076.png)
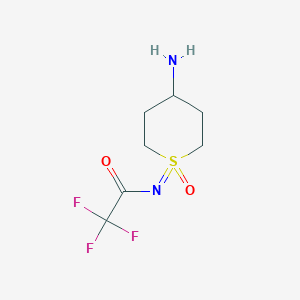
![5-Hydroxy-2,3-dimethoxy-7h-benzo[c]fluoren-7-one](/img/structure/B12819086.png)
![5-Amino-1H-benzo[d]imidazol-4-ol](/img/structure/B12819094.png)
